(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA

Stereochemistry Enzyme Specificity VLCFA Elongation

This very-long-chain (3R)-hydroxyacyl-CoA is the obligate, stereospecific substrate for reconstituting the VLCFA elongation cycle (EC 1.1.1.330, EC 4.2.1.134) and peroxisomal β-oxidation (MFE-2). Unlike non-hydroxylated analogs or incorrect chain lengths, its precise C24:4 (9Z,12Z,15Z,18Z) architecture and absolute 3R-configuration are essential for NADP+-dependent enzymatic steps. Procure the exact metabolite to guarantee physiologically relevant data in kinetic profiling of HACD enzymes, where chain-length specificity alters Km by an order of magnitude.

Molecular Formula C45H74N7O18P3S
Molecular Weight 1126.1 g/mol
Cat. No. B15550771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
Molecular FormulaC45H74N7O18P3S
Molecular Weight1126.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,31-34,38-40,44,53,56-57H,4-7,10,13,16,19-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-/t33-,34-,38-,39-,40+,44-/m1/s1
InChIKeyDMYSJGJJPTXMAW-JJKILJMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,9Z,12Z,15Z,18Z)-3-Hydroxytetracosatetraenoyl-CoA: Chemical Identity and Baseline Procurement Specifications


(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoic acid [1]. This compound has the molecular formula C45H74N7O18P3S, an average mass of 1126.09 Da, and a monoisotopic mass of 1125.40239 Da [2]. At physiological pH 7.3, it exists predominantly in its deprotonated form as (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA(4-) [3]. It is classified as a very-long-chain fatty acyl-CoA, derived from a fatty acid with an aliphatic chain of 24 carbons and four cis-double bonds at positions 9, 12, 15, and 18 [2].

Why Generic Substitution of (3R,9Z,12Z,15Z,18Z)-3-Hydroxytetracosatetraenoyl-CoA Fails in VLCFA Research


In-class substitution of this compound with other very-long-chain acyl-CoAs is not viable due to three critical differentiators: (1) the stereospecific 3R-hydroxy configuration, which is an absolute requirement for recognition by specific enzyme active sites in the VLCFA elongation cycle and peroxisomal β-oxidation [1]; (2) the precise C24 chain length and (9Z,12Z,15Z,18Z) double bond pattern, which define its unique metabolic entry point as a substrate for specific elongase components [2]; and (3) the requirement for NADP+ as a cofactor in the dehydrogenase reaction that converts this compound to 3-oxo-tetracosatetraenoyl-CoA, distinguishing it from NAD+-dependent enzymes that act on shorter-chain substrates [3]. Substituting with a non-hydroxylated analog or a different chain-length variant fundamentally alters enzyme recognition and metabolic fate.

Quantitative Evidence Guide: Differentiating (3R,9Z,12Z,15Z,18Z)-3-Hydroxytetracosatetraenoyl-CoA from Analogs


3R-Hydroxy Stereochemistry Enables Specific Enzyme Recognition vs. 3S-Hydroxy Analogs

The (3R)-hydroxy stereochemistry is not a minor structural variation but a strict determinant of enzyme recognition. The enzyme 2-enoyl-CoA hydratase II (D-3-hydroxyacyl-CoA hydro-lyase) accepts only D-3-hydroxyacyl-CoA (3R configuration) as substrate and specifically rejects L-3-hydroxyacyl-CoA (3S configuration) and cis-2-enoyl-CoA isomers [1]. This stereochemical specificity is absolute and non-negotiable for VLCFA elongation cycle progression.

Stereochemistry Enzyme Specificity VLCFA Elongation

Chain Length Preference: C24 Hydroxyacyl-CoA Engages NADP+-Dependent Dehydrogenase Distinct from Shorter-Chain NAD+-Dependent Enzymes

This compound participates in a reaction that requires NADP+ as a cofactor, catalyzed by the second component of the elongase complex (EC 1.1.1.330) [1]. In contrast, long-chain (S)-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) acts on substrates with C13-C22 chains and uses NAD+ as a cofactor, showing a 6- to 15-fold higher activity with C16 substrates compared to C4 substrates [2]. This cofactor divergence reflects fundamentally different enzyme systems and metabolic contexts.

Chain Length Specificity Cofactor Preference VLCFA Synthesis

Non-Hydroxylated Analog (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA Enters Distinct Metabolic Pathway Branch

The non-hydroxylated analog (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA serves as a substrate for acyl-CoA 6-desaturase (EC 1.14.19.3), which introduces a cis-double bond at carbon 6 to produce (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA [1]. This desaturation pathway is entirely distinct from the dehydration reaction undergone by the 3R-hydroxy compound, which produces (2E,9Z,12Z,15Z,18Z)-tetracosa-2,9,12,15,18-pentaenoyl-CoA via water elimination [2].

Fatty Acid Desaturation Metabolic Branching Substrate Specificity

Optimal Research Application Scenarios for (3R,9Z,12Z,15Z,18Z)-3-Hydroxytetracosatetraenoyl-CoA


In Vitro Reconstitution of the VLCFA Elongation Cycle

This compound is the essential substrate for the second step of the VLCFA elongase cycle, specifically for very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), which uses NADP+ to convert 3-oxo-tetracosatetraenoyl-CoA to this 3R-hydroxy intermediate [1]. It is also the substrate for the third step, catalyzed by very-long-chain 3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134), which dehydrates it to the trans-2,3-enoyl-CoA product [2]. Reconstitution experiments require this specific stereoisomer and chain length to accurately model the elongase complex activity.

Peroxisomal β-Oxidation Studies of Very-Long-Chain Fatty Acids

This compound serves as a substrate in the peroxisomal β-oxidation pathway for very-long-chain fatty acids. The hydration step catalyzed by human multifunctional enzyme type 2 (MFE-2), which contains 2-enoyl-CoA hydratase 2 activity specific for (3R)-hydroxyacyl-CoA substrates, directly consumes this compound [3]. Using this specific compound is required for accurate modeling of peroxisomal β-oxidation of C24 polyunsaturated fatty acids, as the enzyme's (3R)-stereospecificity and chain-length preference are strict.

Enzyme Specificity Profiling for VLCFA Metabolic Enzymes

Researchers characterizing very-long-chain 3-hydroxyacyl-CoA dehydratases (HACD1-4 in mammals) or 3-hydroxyacyl-CoA dehydrogenases can use this compound as a defined C24 polyunsaturated substrate to probe chain-length and double-bond pattern preferences. The dehydratase shows a 10-fold higher activity with long-chain substrates (trans-2-decenoyl-CoA) compared to short-chain substrates (trans-2-butenoyl-CoA), with Km values of 9.5 µM and 110 µM respectively [4]. This compound enables extension of such kinetic profiling to the C24 polyunsaturated substrate space.

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